molecular formula C19H22N2O B2546297 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 433329-43-2

1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2546297
CAS No.: 433329-43-2
M. Wt: 294.398
InChI Key: PWPZEBDXKVKUMX-UHFFFAOYSA-N
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Description

1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the butyl group: The benzimidazole core can be alkylated using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the p-tolyloxy methyl group: This step involves the reaction of the benzimidazole derivative with p-tolyloxy methyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated or arylated benzimidazole derivatives.

Scientific Research Applications

1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiparasitic, antifungal, or antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antihypertensive activities.

    Industry: Utilized in the development of new materials, such as ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of 1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-methylimidazole: Known for its use in ionic liquids and various industrial applications.

    1-butyl-2-methyl-4-nitro-1H-imidazole: Investigated for its medicinal properties, including antiparasitic and anticancer activities.

    1-butyl-3-methylimidazolium chloride: Widely used in the synthesis of ionic liquids and as a solvent in chemical reactions.

Uniqueness

1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-butyl-2-[(4-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-22-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPZEBDXKVKUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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